molecular formula C26H22FN3O2 B2471157 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-50-4

3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2471157
CAS No.: 866347-50-4
M. Wt: 427.479
InChI Key: PSBJMQJPUGRCDK-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with 4-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with 8-methoxyquinoline under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazoloquinolines.

Scientific Research Applications

3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline
  • 3-(4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline

Uniqueness

The presence of both ethoxy and fluorophenyl groups in 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline makes it unique compared to similar compounds. These groups contribute to its distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to specific molecular targets. This uniqueness can lead to different biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c1-3-32-20-10-6-18(7-11-20)25-23-16-30(15-17-4-8-19(27)9-5-17)24-13-12-21(31-2)14-22(24)26(23)29-28-25/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBJMQJPUGRCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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